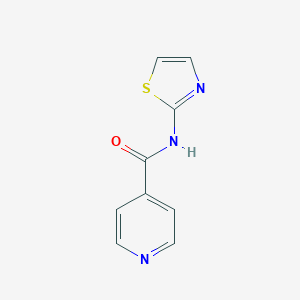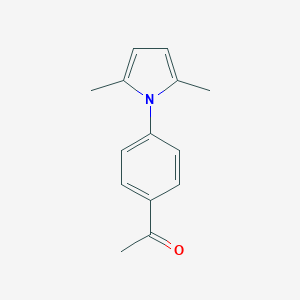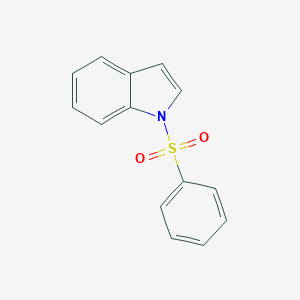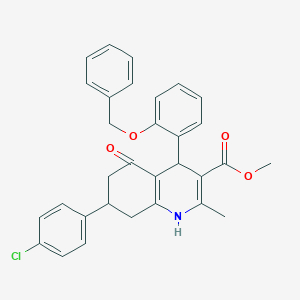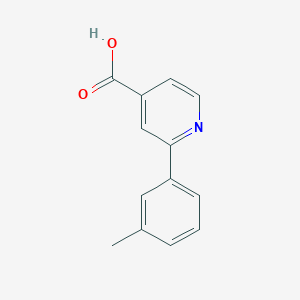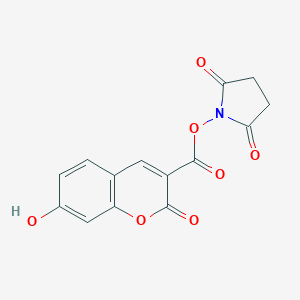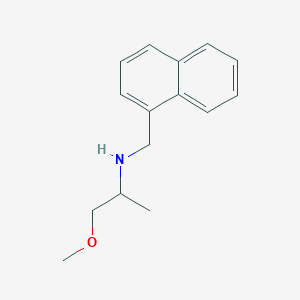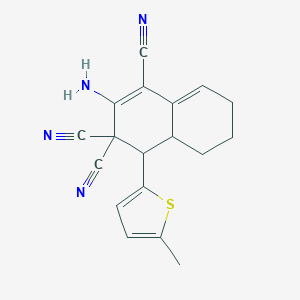
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AMT-130 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for research in various fields.
Mecanismo De Acción
The mechanism of action of AMT-130 involves the use of small interfering RNA (siRNA) to silence the huntingtin gene. This is achieved by the delivery of AMT-130 to the target cells, where it binds to the messenger RNA (mRNA) that is produced by the huntingtin gene. This binding prevents the mRNA from being translated into the huntingtin protein, which is responsible for the development of Huntington's disease.
Biochemical and Physiological Effects:
AMT-130 has been found to have a range of biochemical and physiological effects that make it a promising candidate for research in various fields. These effects include the silencing of the huntingtin gene, as well as the potential to target other genes that are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMT-130 in lab experiments is its specificity. AMT-130 has been found to specifically target the huntingtin gene, which reduces the risk of off-target effects. However, one of the limitations of using AMT-130 is the difficulty in delivering it to the target cells. This requires the use of specialized delivery systems, which can be challenging to develop and optimize.
Direcciones Futuras
There are many future directions for research on AMT-130. One potential direction is the development of more efficient delivery systems for the compound. This could involve the use of nanoparticles or other advanced drug delivery systems. Another direction is the exploration of the potential applications of AMT-130 in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of AMT-130 in humans, which will be critical for its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of AMT-130 involves a multi-step process that includes the reaction of 2,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3-carbonyl chloride. This is then reacted with 2-amino-4-(trifluoromethyl)phenylacetonitrile to form the intermediate product, which is then reacted with 1,3-cyclohexanedione to form AMT-130.
Aplicaciones Científicas De Investigación
AMT-130 has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of gene therapy. AMT-130 has been found to be effective in silencing the huntingtin gene, which is responsible for the development of Huntington's disease. This has led to the development of AMT-130 as a potential treatment for this debilitating disease.
Propiedades
Número CAS |
5650-95-3 |
|---|---|
Fórmula molecular |
C18H16N4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C18H16N4S/c1-11-6-7-15(23-11)16-13-5-3-2-4-12(13)14(8-19)17(22)18(16,9-20)10-21/h4,6-7,13,16H,2-3,5,22H2,1H3 |
Clave InChI |
LQEJIBRSVQNUMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
SMILES canónico |
CC1=CC=C(S1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)
